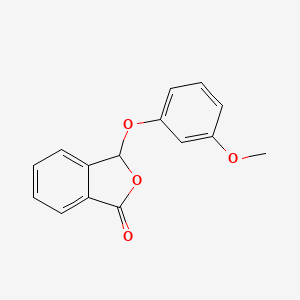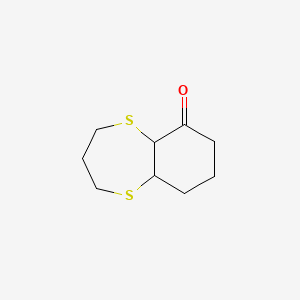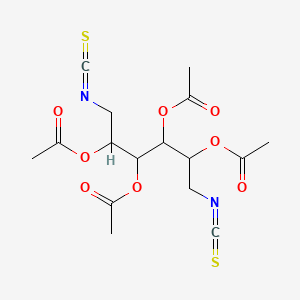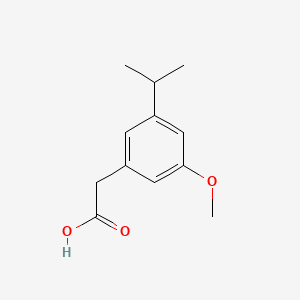
Acetic acid, 3-isopropyl-5-methoxyphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 3-isopropyl-5-methoxyphenyl-, also known as (3-Isopropyl-5-methoxyphenyl)acetic acid, is an organic compound with the molecular formula C12H16O3. This compound is characterized by the presence of an acetic acid group attached to a phenyl ring substituted with isopropyl and methoxy groups. It is a derivative of phenylacetic acid and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropyl-5-methoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-isopropyl-5-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then hydrolyzed to yield the desired acetic acid derivative.
Industrial Production Methods
In industrial settings, the production of (3-Isopropyl-5-methoxyphenyl)acetic acid may involve large-scale Friedel-Crafts acylation reactions followed by purification steps such as recrystallization or distillation to obtain the pure compound. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Isopropyl-5-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(3-Isopropyl-5-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Isopropyl-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: The parent compound, lacking the isopropyl and methoxy substitutions.
3-Isopropylphenylacetic acid: Similar structure but without the methoxy group.
5-Methoxyphenylacetic acid: Similar structure but without the isopropyl group.
Uniqueness
(3-Isopropyl-5-methoxyphenyl)acetic acid is unique due to the presence of both isopropyl and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance its interactions with specific molecular targets and improve its solubility and stability in various environments.
Properties
CAS No. |
51028-84-3 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(3-methoxy-5-propan-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-4-9(6-12(13)14)5-11(7-10)15-3/h4-5,7-8H,6H2,1-3H3,(H,13,14) |
InChI Key |
QNAQRLMGXWACIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


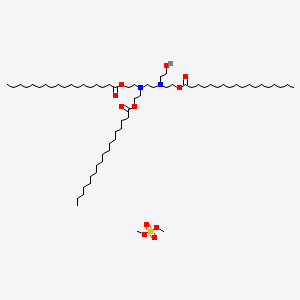
![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
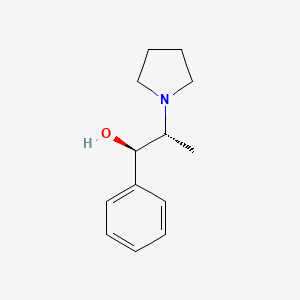
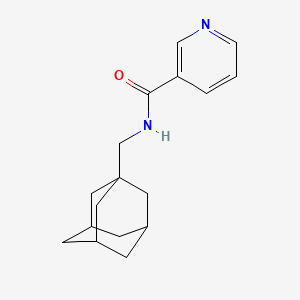
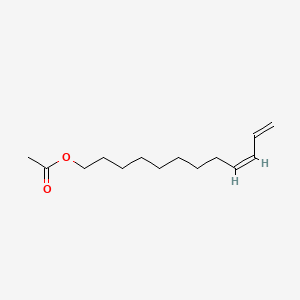
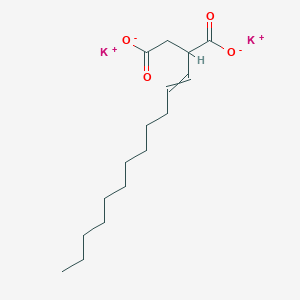
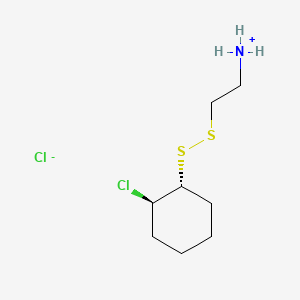

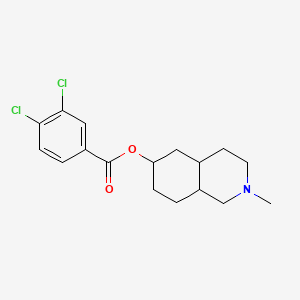
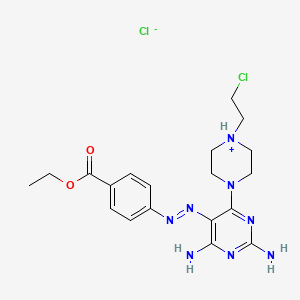
![7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B13760988.png)
